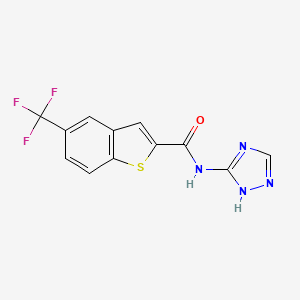![molecular formula C20H20N4O B12164383 1-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B12164383.png)
1-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-6-carboxamide is a complex organic compound that features both benzimidazole and indole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-6-carboxamide typically involves multiple steps. The process begins with the preparation of the benzimidazole and indole precursors. Benzimidazole can be synthesized through the condensation of o-phenylenediamine with formic acid or its equivalents . Indole derivatives are often synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions .
The final step involves coupling the benzimidazole and indole moieties. This can be achieved through nucleophilic substitution reactions, where the benzimidazole derivative reacts with an indole derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
科学研究应用
1-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. The indole moiety can interact with cellular proteins, affecting signal transduction pathways . These interactions lead to the compound’s observed biological effects, such as antimicrobial or anticancer activities.
相似化合物的比较
Similar Compounds
2-(1H-benzimidazol-1-yl)-methylbenzoic acid: Another benzimidazole derivative with similar biological activities.
1-(1H-benzimidazol-2-yl)ethanol: Known for its antimicrobial properties.
Bilastine: A benzimidazole derivative used as an antihistamine.
Uniqueness
1-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-6-carboxamide stands out due to its unique combination of benzimidazole and indole moieties. This dual structure enhances its potential biological activities and makes it a versatile compound for various research applications.
属性
分子式 |
C20H20N4O |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
1-methyl-N-[2-(1-methylbenzimidazol-2-yl)ethyl]indole-6-carboxamide |
InChI |
InChI=1S/C20H20N4O/c1-23-12-10-14-7-8-15(13-18(14)23)20(25)21-11-9-19-22-16-5-3-4-6-17(16)24(19)2/h3-8,10,12-13H,9,11H2,1-2H3,(H,21,25) |
InChI 键 |
FWWXHTOJTKKOKF-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NCCC3=NC4=CC=CC=C4N3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B12164304.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12164308.png)
![methyl 2-(oxolane-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12164325.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-furan-2-ylmethylideneamino]acetamide](/img/structure/B12164339.png)
![N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B12164344.png)

![2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12164348.png)
![1-phenyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]methanesulfonamide](/img/structure/B12164353.png)

![5-methoxy-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide](/img/structure/B12164357.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide](/img/structure/B12164359.png)
![N'~1~-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-N'~9~-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]nonanedihydrazide](/img/structure/B12164361.png)
![N-[2-(1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12164366.png)
![1-(4-fluorophenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12164371.png)
